4,5-ジブロモ-1-メチル-1H-イミダゾール

説明

Synthesis Analysis

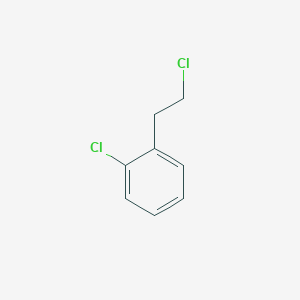

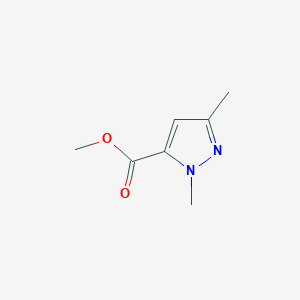

The synthesis of 4,5-dibromo-1-methyl-1H-imidazole derivatives can be achieved through several synthetic routes, which include regioselective arylation and bromination processes. One reported method involves the palladium-catalyzed direct C-5 arylation of commercially available 1-methyl-1H-imidazole with aryl bromides. This is followed by selective C-4 bromination of the resulting 5-aryl-1-methyl-1H-imidazoles with N-bromosuccinimide (NBS), and then a Suzuki-type reaction under phase-transfer conditions to achieve the desired substitution pattern (Bellina, F., et al., 2008).

Molecular Structure Analysis

The crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole has been determined through X-ray crystallography, providing insights into its molecular geometry and the arrangement of bromine atoms around the imidazole ring. This study highlights the compound's crystalline structure and the intermolecular interactions that stabilize its configuration (Peppel, T., & Köckerling, M., 2009).

科学的研究の応用

有機合成

4,5-ジブロモ-1-メチル-1H-イミダゾールは、有機合成の分野で重要な役割を果たしています . これは、日常生活で用いられる様々な機能性分子の合成における重要な構成要素です . 置換イミダゾールの位置選択的合成は近年進歩しており、イミダゾールの形成中に構築される結合に重点が置かれています .

結晶学

結晶学の分野では、4,5-ジブロモ-1-メチル-1H-イミダゾールの独特な結晶構造が研究されてきました . この化合物は、非対称単位に2つの分子で結晶化します . 各分子は、その種類と同じスタックを形成し、スタックはお互いにほぼ直交しています .

ルイス酸塩基相互作用

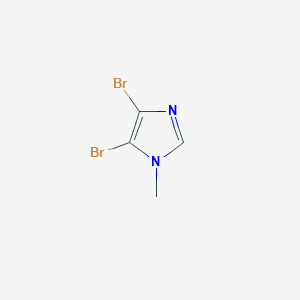

4,5-ジブロモ-1-メチル-1H-イミダゾール中の臭素原子は、別の分子中の窒素原子とルイス酸塩基相互作用を形成します . この相互作用は、分子間相互作用の研究において重要であり、新しい材料や薬物の設計に応用できます .

医薬品化学

4,5-ジブロモ-1-メチル-1H-イミダゾールを含むイミダゾール誘導体は、医薬品化学で広く使用されています . それらはいくつかの医薬品における重要な構成要素であり、潜在的な治療的用途があります

将来の方向性

Imidazole-based compounds have a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the research and development of new drugs using “4,5-Dibromo-1-methyl-1H-imidazole” and similar compounds may be a promising future direction.

作用機序

Target of Action

It is known that imidazole compounds often interact with various enzymes and receptors in the body, playing a crucial role in numerous biochemical processes .

Mode of Action

It has been observed that each molecule forms stacks with its own kind, with the stacks being approximately orthogonal to each other . Both Br atoms in the molecule form Lewis acid-base interactions with N atoms in another molecule .

Biochemical Pathways

Imidazoles are key components to functional molecules that are used in a variety of everyday applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

特性

IUPAC Name |

4,5-dibromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFCQTKCCPQLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

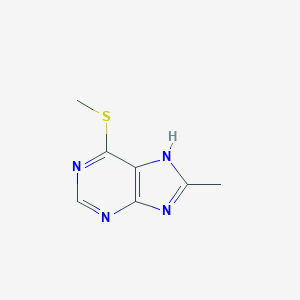

CN1C=NC(=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378409 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003-50-5 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the crystal structure of 4,5-dibromo-1-methyl-1H-imidazole?

A1: The crystal structure of 4,5-dibromo-1-methyl-1H-imidazole reveals some intriguing interactions. [] The asymmetric unit contains two molecules of the compound. Instead of a single type of stacking, each molecule forms stacks with others of its own kind. Interestingly, these stacks are arranged approximately perpendicular to each other. Furthermore, bromine (Br) atoms in one molecule engage in Lewis acid-base interactions with nitrogen (N) atoms in another molecule. These interactions are characterized by Br···N distances of 3.078 (4) and 3.264 (4) Å.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。